molecular formula C13H9BrF3NO B2850340 4-Bromo-2-[(2,3,4-trifluoroanilino)methyl]benzenol CAS No. 868256-50-2

4-Bromo-2-[(2,3,4-trifluoroanilino)methyl]benzenol

Cat. No.: B2850340
CAS No.: 868256-50-2
M. Wt: 332.12
InChI Key: FICGRGQEJGOPGV-UHFFFAOYSA-N
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Description

4-Bromo-2-[(2,3,4-trifluoroanilino)methyl]benzenol is a chemical compound with the molecular formula C13H9BrF3NO. It is characterized by the presence of a bromine atom, a trifluoroanilino group, and a benzenol moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-[(2,3,4-trifluoroanilino)methyl]benzenol typically involves the reaction of 4-bromophenol with 2,3,4-trifluoroaniline in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide or toluene at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Types of Reactions:

    Oxidation: The hydroxyl group in this compound can undergo oxidation to form corresponding quinones.

    Reduction: The bromine atom can be reduced to form the corresponding dehalogenated compound.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of dehalogenated compounds.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-Bromo-2-[(2,3,4-trifluoroanilino)methyl]benzenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Bromo-2-[(2,3,4-trifluoroanilino)methyl]benzenol involves its interaction with specific molecular targets and pathways. The trifluoroanilino group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The bromine atom and hydroxyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

  • 4-Bromo-2-(trifluoromethyl)aniline
  • 4-Bromo-2,2,2-trifluoroacetophenone
  • 4-Bromobenzotrifluoride

Comparison: 4-Bromo-2-[(2,3,4-trifluoroanilino)methyl]benzenol is unique due to the presence of both a trifluoroanilino group and a benzenol moiety. This combination imparts distinct chemical and biological properties compared to similar compounds. For instance, 4-Bromo-2-(trifluoromethyl)aniline lacks the hydroxyl group, which can significantly alter its reactivity and biological activity. Similarly, 4-Bromo-2,2,2-trifluoroacetophenone and 4-Bromobenzotrifluoride have different functional groups, leading to variations in their chemical behavior and applications.

Properties

IUPAC Name

4-bromo-2-[(2,3,4-trifluoroanilino)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrF3NO/c14-8-1-4-11(19)7(5-8)6-18-10-3-2-9(15)12(16)13(10)17/h1-5,18-19H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FICGRGQEJGOPGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)CNC2=C(C(=C(C=C2)F)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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